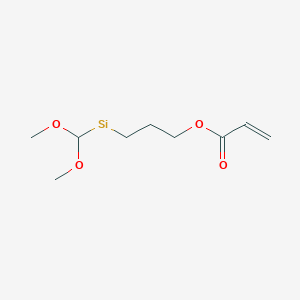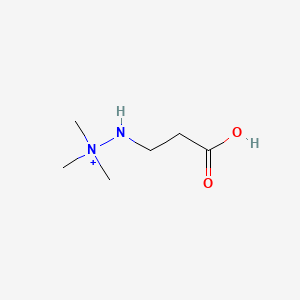
(Z)-N'-Hydroxy-2-(p-tolyl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N’-Hydroxy-2-(p-tolyl)acetimidamide is an organic compound that features a hydroxyimino group attached to an acetimidamide backbone with a p-tolyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-Hydroxy-2-(p-tolyl)acetimidamide typically involves the reaction of p-tolylacetonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the desired imidamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol .
Industrial Production Methods
Industrial production methods for (Z)-N’-Hydroxy-2-(p-tolyl)acetimidamide are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-Hydroxy-2-(p-tolyl)acetimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.
Scientific Research Applications
(Z)-N’-Hydroxy-2-(p-tolyl)acetimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of (Z)-N’-Hydroxy-2-(p-tolyl)acetimidamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The p-tolyl group can also contribute to the binding affinity and specificity of the compound for its targets .
Comparison with Similar Compounds
Similar Compounds
N’-Hydroxy-2-(p-tolyl)acetimidamide: Lacks the (Z)-configuration, which may affect its reactivity and binding properties.
N’-Hydroxy-2-(m-tolyl)acetimidamide: Contains a meta-tolyl group instead of a para-tolyl group, which can influence its chemical behavior.
N’-Hydroxy-2-(p-chlorophenyl)acetimidamide: Contains a p-chlorophenyl group, which can alter its electronic properties and reactivity.
Uniqueness
(Z)-N’-Hydroxy-2-(p-tolyl)acetimidamide is unique due to its specific (Z)-configuration and the presence of a p-tolyl group.
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
N'-hydroxy-2-(4-methylphenyl)ethanimidamide |
InChI |
InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11) |
InChI Key |
CKMSCSXWLFGEGO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C/C(=N/O)/N |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![potassium;[(E)-[(E)-5-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12352349.png)





![15,19-Epoxy-3H-pyrido[2,1-c][1,4]oxaazacyclotricosine-1,7,20,21(4H,23H)-tetrone, 3-[(1E)-2-[(1R,3R,4R)-3,4-dimethoxycyclohexyl]-1-methylethenyl]-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-14,16-dimethoxy-4,10,12,18-tetramethyl-8-(2-propen-1-yl)-, (3S,4R,5S,8R,9E,12S,14S,15R,16S,18R,19R,26aS)-](/img/structure/B12352403.png)

![beta-D-Glucopyranuronic acid, 1-[[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenyl]methylcarbamate], (1S-cis)-(9CI)](/img/structure/B12352421.png)

![Pyridine, 2-[2-[[3-(trimethoxysilyl)propyl]thio]ethyl]-](/img/structure/B12352431.png)

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methyl-1,3-diazinan-2-one](/img/structure/B12352439.png)
![(2R)-N-(furan-2-ylmethyl)-2-(2-methoxyphenyl)-2-[(2-oxo-6H-quinolin-6-yl)sulfonylamino]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B12352444.png)
